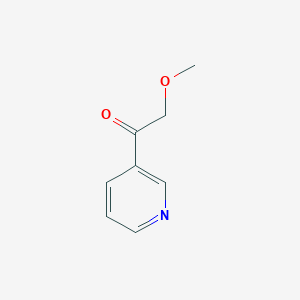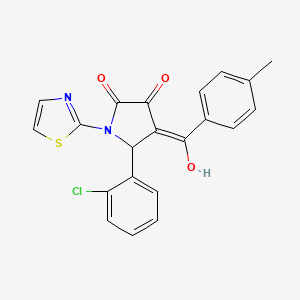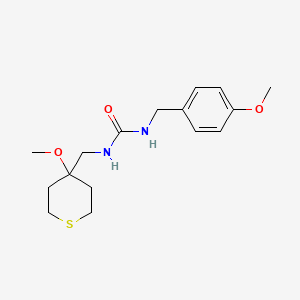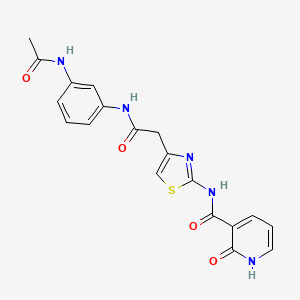
2-Methoxy-1-(pyridin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methoxy-1-(pyridin-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 1248668-72-5 . It has a molecular weight of 151.16 and its IUPAC name is 2-methoxy-1-(3-pyridinyl)ethanone . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO2/c1-11-6-8(10)7-3-2-4-9-5-7/h2-5H,6H2,1H3 . This indicates that the compound has a molecular structure consisting of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s storage temperature is at room temperature .科学的研究の応用
Synthesis of Aromatic Ketones
“2-Methoxy-1-(pyridin-3-yl)ethan-1-one” can be used in the synthesis of aromatic ketones. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .
Photophysical Behavior Study
The compound exhibits rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase . This behavior is investigated by means of steady state, time resolved and ultrafast spectroscopies .
Organic Materials for Multicolor Fluorescent and Phosphorescent Behaviour
The compound is used in the development of purely organic materials showing multicolor fluorescent and phosphorescent behaviour . This is a formidable challenge in view of practical applications .
Room Temperature Phosphorescence (RTP) Materials
The compound is used in the creation of Room Temperature Phosphorescence (RTP) materials . These materials have attracted attention in the last decade owing to the benefits they offer, including biocompatibility and low cost, compared to the widely used phosphorescent inorganic materials .
Anti-fungal Activity
The compound has been used in the design and synthesis of novel fungicides . Some compounds have shown good anti-fungal activity .
Alzheimer’s Disease Treatment
The compound has been used in the discovery of effective dual AChE/GSK3β inhibitors for the treatment of Alzheimer’s disease .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
将来の方向性
While specific future directions for “2-Methoxy-1-(pyridin-3-yl)ethan-1-one” are not mentioned in the available literature, pyridine compounds are known to have a broad range of applications in the development of new drugs . Therefore, it is reasonable to expect that this compound could be explored for similar applications in the future.
特性
IUPAC Name |
2-methoxy-1-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8(10)7-3-2-4-9-5-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFQZGQFRIBTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(pyridin-3-yl)ethan-1-one | |
CAS RN |
1248668-72-5 |
Source


|
| Record name | 2-methoxy-1-(pyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2799204.png)
![3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2799207.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2799210.png)
![1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine](/img/structure/B2799211.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2799217.png)
![2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine](/img/structure/B2799218.png)
![N-(2-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2799219.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2799222.png)
![2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid](/img/structure/B2799224.png)
